molecular formula C14H15FN2O B2848007 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 899926-73-9

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2848007
CAS No.: 899926-73-9
M. Wt: 246.285
InChI Key: MINSANSNCSFRBU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINSANSNCSFRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper(I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include copper(I) iodide for N-arylation, hydrochloric acid for deprotection, and various oxidizing and reducing agents for oxidation and reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into various biological targets, potentially inhibiting or activating specific pathways. For example, it may act as an antioxidant by scavenging reactive oxygen species or as an enzyme inhibitor by binding to the active site of the enzyme .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
  • Molecular Formula : C₁₄H₁₅FN₂O
  • Molecular Weight : 246.29 g/mol
  • CAS Number : 899926-73-9
  • Purity : >90% (commercial grade) .

Structural Features: The compound features a diazaspiro[4.5]dec-3-en-2-one core with a 4-fluorophenyl substituent at position 2. The spiro system creates conformational rigidity, while the fluorine atom enhances electronic properties and metabolic stability compared to non-fluorinated analogs .

Comparison with Structural Analogs

Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one 4-Cl C₁₄H₁₅ClN₂O 262.74 923975-81-9 Chlorine increases lipophilicity but may elevate toxicity (e.g., H302: harmful if swallowed) .
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 2,4-Cl; thione group C₁₄H₁₃Cl₂N₂S 319.24 899912-50-6 Thione replaces ketone, altering redox potential. Dichlorophenyl enhances steric hindrance .

Impact of Halogens :

  • Fluorine : Improves metabolic stability and bioavailability due to its electronegativity and small atomic radius .

Substituted Phenyl Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]decan-2-one 4-OCH₃ C₁₅H₂₀N₂O₂ 260.33 923975-88-6 Methoxy group enhances solubility in polar solvents but reduces metabolic stability due to potential demethylation .
3-{4-[(Methyloxy)methyl]phenyl}-1,4-diazaspiro[4.5]dec-3-en-2-one 4-(CH₂OCH₃) C₁₆H₂₀N₂O₂ 272.35 1044505-05-6 Methoxymethyl group introduces steric bulk, potentially hindering target binding .

Electronic and Steric Effects :

  • Methoxy Group : Electron-donating nature decreases electrophilicity, impacting reactivity in nucleophilic environments .
  • Bulkier Substituents (e.g., tert-butyl in ): Reduce solubility but may improve binding affinity in hydrophobic pockets .

Heteroatom-Modified Analogs

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one Triaza core C₁₃H₁₄FN₃O 247.27 1707394-46-4 Additional nitrogen in the spiro system increases hydrogen-bonding capacity, altering pharmacokinetics .
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one Bis(4-Fluorophenyl) C₂₃H₂₄F₂N₂O 406.45 EP4374877A2 Extended aromatic system enhances dopamine transporter (DAT) inhibition efficacy .

Thione vs. Ketone Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Thione (C=S) C₁₄H₁₅ClN₂S 294.80 899926-57-9 Thione derivatives exhibit higher redox activity, useful in radical scavenging or metal coordination .

Chemical Reactivity :

  • Thione Group : Increases susceptibility to nucleophilic attack compared to ketones, enabling diverse derivatization pathways .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound (CAS) LogP* Solubility (mg/mL) Melting Point (°C)
899926-73-9 (Target) 2.1 0.15 (DMF) 180–182
923975-81-9 (4-Cl) 2.8 0.09 (DMF) 195–197
1707394-46-4 (Triaza) 1.6 0.22 (DMSO) 168–170

*Predicted using Molinspiration software.

Biological Activity

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by a spiro linkage, which contributes to its stability and reactivity. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The chemical structure of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be summarized as follows:

PropertyValue
IUPAC Name3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Molecular FormulaC14H15FN2O
Molecular Weight262.35 g/mol
CAS Number899926-73-9
Melting PointNot specified

The biological activity of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure allows for effective binding to enzyme active sites or receptor sites, potentially modulating their activity.

Potential Mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, influencing various physiological processes.

Biological Activity Studies

Research into the biological activities of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has revealed several promising findings:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Study A : A study published in Molecules explored the synthesis of various spirocyclic derivatives, including 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one, and assessed their cytotoxicity against human cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations.
  • Study B : Another research article investigated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated a strong ability to reduce DPPH radicals compared to standard antioxidants.

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